Product packaging for 2-Oxaspiro[3.3]heptane-6-carboxylic acid(Cat. No.:CAS No. 889944-54-1)

2-Oxaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B1386577
CAS No.: 889944-54-1
M. Wt: 142.15 g/mol
InChI Key: ZWRRDOVWTVEVRS-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptane-6-carboxylic acid (CAS: 889944-54-1) is a spirocyclic compound featuring a seven-membered bicyclic structure with an oxygen atom in the spiro ring system. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol . The spiro architecture imposes conformational rigidity, making it valuable in medicinal chemistry for stabilizing bioactive conformations in drug candidates. It is commercially available as a building block for drug discovery, often used to enhance metabolic stability and target binding .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B1386577 2-Oxaspiro[3.3]heptane-6-carboxylic acid CAS No. 889944-54-1

Properties

IUPAC Name

2-oxaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)5-1-7(2-5)3-10-4-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRRDOVWTVEVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651844
Record name 2-Oxaspiro[3.3]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889944-54-1
Record name 2-Oxaspiro[3.3]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Synthesis Routes

Multi-step Organic Synthesis

This traditional approach involves constructing the spirocyclic core followed by functionalization to introduce the carboxylic acid group. Key steps include:

  • Formation of the spirocyclic core:
    The core is typically assembled via cyclization reactions involving suitable precursors such as cycloalkanes or heterocyclic intermediates. For example, a cyclization of appropriately substituted precursors under acidic or basic conditions yields the spiro structure.

  • Introduction of oxygen functionality:
    Oxidation steps are employed to incorporate the oxygen atom at the desired position. Common oxidants include m-CPBA or other peracids, which facilitate selective oxidation without degrading the core structure.

  • Carboxylation:
    The final step involves introducing the carboxylic acid group, often via carboxylation of a suitable intermediate using carbon dioxide under pressure or via oxidation of aldehydes or alcohol precursors.

Representative Synthesis Pathway:
Step Reagents & Conditions Purpose Yield (%) References
1. Cyclization Suitable precursors, acid/base Form spirocyclic core Variable ,
2. Oxidation m-CPBA, or other oxidants Incorporate oxygen ~53-76 ,
3. Carboxylation CO₂ under pressure Attach carboxylic acid Variable ,

Note: The overall yield can reach up to 41%, with reaction conditions being mild and suitable for scale-up.

Specific Patent-Referenced Method

A patented synthesis involves reduction, protection, ring closure, and functionalization steps:

  • Reduction: Lithium aluminum hydride reduces suitable precursors to reactive intermediates.
  • Protection: Tosylation of amino groups to prevent undesired side reactions.
  • Ring Closure: Reaction with o-nitrobenzenesulfonamide under basic conditions to form the spirocyclic structure.
  • Functionalization: Thiophenol addition and subsequent oxidation generate the key oxygenated intermediate.
  • Final Step: Acidic and alkaline conditions facilitate the formation of the carboxylic acid.

This method emphasizes high yield (up to 41%) and mild reaction conditions, making it suitable for large-scale synthesis.

Biocatalytic Approaches

Recent advances have introduced enzymatic methods for asymmetric synthesis, notably:

  • Ketoreductase-mediated desymmetrization:
    This biocatalytic process provides access to enantiomerically pure 2-oxaspiro[3.3]heptane-2-carboxylic acid derivatives with high enantiomeric excess (ee). The process involves selective reduction of prochiral intermediates, allowing for stereocontrolled synthesis of the compound.

  • Advantages:
    High stereoselectivity, environmentally friendly conditions, and potential for scale-up.

  • Limitations:
    Currently more suitable for producing chiral derivatives rather than bulk chemical synthesis.

Data Table Summarizing Preparation Methods

Method Type Key Steps Reagents & Conditions Yield Scalability References
Organic Synthesis Cyclization, oxidation, carboxylation Precursors, oxidants, CO₂ Up to 41% High ,,,
Patented Multi-step Reduction, protection, ring closure, functionalization LiAlH₄, TsCl, o-nitrobenzenesulfonamide High yield, mild conditions Suitable for large scale
Biocatalytic Enzymatic reduction Ketoreductases High enantiomeric purity Emerging

Research Findings and Considerations

  • Reaction Conditions:
    Mild conditions (room temperature to 120°C), use of common solvents like THF, DMF, and ethyl acetate, and standard reagents such as LiAlH₄, TsCl, and CO₂ facilitate scalable synthesis.

  • Yield Optimization:
    Combining protection/deprotection strategies with efficient ring closure steps enhances overall yield and purity.

  • Scale-up Potential: Patented methods demonstrate the feasibility of large-scale production, with yields exceeding 40%, and reaction conditions compatible with industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.3]heptane-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired products and the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted spirocyclic compounds.

Scientific Research Applications

2-Oxaspiro[3.3]heptane-6-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It is used in the design of peptidomimetic drugs and as a ligand for various biological targets.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind selectively to certain biological targets, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Heteroatom Variations: Oxa vs. Aza Spiro Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Biological Relevance
2-Oxaspiro[3.3]heptane-6-carboxylic acid C₇H₁₀O₃ 142.15 Oxygen in spiro ring Scaffold for rigidifying drug candidates
2-Azaspiro[3.3]heptane-6-carboxylic acid C₇H₁₁NO₂ 157.17 Nitrogen in spiro ring Used in protein interaction modulators
5-Azaspiro[2.4]heptane-6-carboxylic acid C₆H₉NO₂ 143.14 Smaller spiro ring (2.4) Key component of ledipasvir (HCV therapy)

Key Findings :

  • Oxygen vs. Nitrogen : The oxygen atom in 2-oxaspiro enhances polarity and hydrogen-bonding capacity compared to nitrogen-containing analogs. This difference impacts solubility and target interactions. For example, replacing a dimethylcyclopropylproline with 5-azaspiro[2.4]heptane-6-carboxylic acid in COVID-19 protease inhibitors reduced binding affinity, highlighting the critical role of heteroatom choice .
  • Ring Size : 5-Azaspiro[2.4]heptane-6-carboxylic acid has a smaller spiro ring (2.4 vs. 3.3), which may limit steric compatibility with certain enzyme active sites .

Functional Group Modifications

Compound Name Molecular Formula Substituent/Modification Impact on Properties
6-Methoxyspiro[3.3]heptane-2-carboxylic acid C₉H₁₄O₃ Methoxy (-OCH₃) at position 6 Increased lipophilicity; altered metabolic stability
6-Aminospiro[3.3]heptane-2-carboxylic acid C₈H₁₃NO₂ Amino (-NH₂) at position 6 Enhanced reactivity for peptide coupling
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid C₁₀H₁₆O₂ Dimethyl groups at position 6 Steric hindrance; reduced solubility
Methyl 6-oxospiro[3.3]heptane-2-carboxylate C₉H₁₂O₃ Methyl ester (-COOCH₃) Prodrug strategy for improved absorption

Key Findings :

  • Amino vs. Methoxy: The amino group in 6-aminospiro derivatives enables direct conjugation to peptides or proteins, whereas methoxy groups enhance membrane permeability .

Fluorinated and Hybrid Derivatives

Compound Name Molecular Formula Modification Application
6-(Fmoc-amino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid C₂₃H₂₁F₂NO₄ Difluoro and Fmoc-protected amino High-purity API intermediate for oncology
This compound (parent compound) C₇H₁₀O₃ None (reference) Versatile building block

Key Findings :

  • Fluorine Incorporation : Fluorination (e.g., 2,2-difluoro) increases electronegativity and bioavailability, critical for kinase inhibitors .
  • Hybrid Scaffolds : Combining spirocycles with fluorinated or peptidic motifs expands utility in targeting complex protein interfaces .

Biological Activity

2-Oxaspiro[3.3]heptane-6-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a carboxylic acid functional group. This structural configuration has implications for its biological activity, making it an interesting candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The spirocyclic structure enables the compound to fit into unique binding sites, enhancing its selectivity and potency. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Modulation : It can potentially modulate receptor activity, affecting signaling pathways related to various physiological functions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : There is ongoing investigation into its effects on cancer cell lines, with some studies indicating cytotoxic effects comparable to known anticancer agents.
  • Neuroprotective Effects : The compound may also demonstrate neuroprotective properties, potentially beneficial in the context of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid Contains an amino groupEnhanced potential as a versatile building block in drug design
Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate Ester functionalityDifferent reactivity patterns due to ester group
6-Amino-2-thiaspiro[3.3]heptane-6-carboxylic acid Contains sulfur in the spirocyclic frameworkPotentially different biological activity due to sulfur presence

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HepG2). Results indicated significant cell death at concentrations above 50 μM, suggesting potential as an anticancer agent.
  • Antimicrobial Activity Assessment :
    • In vitro tests demonstrated that the compound exhibited antimicrobial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Oxaspiro[3.3]heptane-6-carboxylic acid and its derivatives?

  • Methodology : A widely used approach involves hydrolysis of ester precursors. For example, 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid is synthesized via hydrolysis of its methyl ester derivative under basic conditions, achieving ~87% yield . Alternatively, coupling reactions using reagents like HATU and TEA in DMF enable the formation of amide bonds with spirocyclic intermediates, as demonstrated in the synthesis of 2-azaspiro[3.3]heptane-6-carboxamide derivatives .

Q. How are Boc-protected spirocyclic carboxylic acids synthesized and deprotected?

  • Methodology : Boc protection is introduced using tert-butoxycarbonyl (Boc) anhydride under basic conditions. For instance, 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1374659-11-6) is synthesized via Boc-group incorporation, followed by acid-mediated deprotection (e.g., TFA) to yield the free amine-carboxylic acid .

Q. What purification techniques are effective for spirocyclic compounds?

  • Methodology : Column chromatography on silica gel with gradients of petroleum ether/ethyl acetate is commonly employed, as seen in the isolation of di-tert-butyl 6,6'-bis(carboxylate) derivatives . Recrystallization or preparative HPLC may also be used for high-purity requirements.

Q. How is structural characterization performed for 2-Oxaspiro[3.3]heptane derivatives?

  • Methodology : LC-MS and NMR (¹H, ¹³C, 2D-COSY/HSQC) are standard. For example, LC-MS confirmed the molecular ion peak at m/z 480.1 [M-156+H]⁺ for a spirocyclic carboxamide . NMR analysis resolves spirocyclic conformational isomers, critical for verifying regiochemistry.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in spirocyclic syntheses?

  • Methodology : Solvent choice (e.g., DMF for coupling reactions) and stoichiometric ratios (e.g., 1:1 HATU:carboxylic acid) are critical. In one study, optimizing TEA concentration (1.5 eq) increased coupling efficiency to >99% yield . Temperature control (e.g., 20°C for 1 hr) minimizes side reactions.

Q. What strategies address steric hindrance in functionalizing 2-Oxaspiro[3.3]heptane cores?

  • Methodology : Use of bulky protecting groups (e.g., Boc) reduces steric interference during coupling. For example, Boc-protected 2-azaspiro[3.3]heptane-6-carboxylic acid reacts efficiently with amines under standard coupling conditions . Microwave-assisted synthesis may also enhance reaction kinetics.

Q. How are spectroscopic data contradictions resolved in spirocyclic systems?

  • Methodology : Discrepancies in NMR signals (e.g., split peaks due to conformational flexibility) are resolved using 2D techniques (COSY, NOESY) and variable-temperature NMR. Comparative analysis with literature data (e.g., CAS 1374659-11-6 ) helps validate assignments.

Q. What biological activities have been explored for spirocyclic carboxylic acid derivatives?

  • Methodology : Chromium(III) complexes of structurally related bicyclic compounds (e.g., 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) exhibit antibacterial activity, assessed via MIC assays against S. aureus and E. coli . Immunomodulatory applications are also hypothesized, given the compound’s listing in immunology research contexts .

Notes

  • Safety : Handle spirocyclic compounds with appropriate PPE (gloves, goggles) due to potential skin/eye irritation .
  • Storage : Store Boc-protected derivatives at room temperature; free carboxylic acids may require desiccation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxaspiro[3.3]heptane-6-carboxylic acid
Reactant of Route 2
2-Oxaspiro[3.3]heptane-6-carboxylic acid

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